molecular formula C13H21NOS B12763305 2-Methylthio-4-ethyl-5-methoxyphenethylamine CAS No. 779279-63-9

2-Methylthio-4-ethyl-5-methoxyphenethylamine

Cat. No.: B12763305
CAS No.: 779279-63-9
M. Wt: 239.38 g/mol
InChI Key: TZIBUOSWJBKVTA-UHFFFAOYSA-N
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Description

2-Methylthio-4-ethyl-5-methoxyphenethylamine is an organic compound belonging to the phenethylamine class This compound is characterized by the presence of a methoxy group, an ethyl group, and a methylthio group attached to the phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthio-4-ethyl-5-methoxyphenethylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-methoxyphenethylamine with ethyl bromide, followed by the introduction of the methylthio group through a nucleophilic substitution reaction with methylthiol. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methylthio-4-ethyl-5-methoxyphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the methylthio group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylthio positions, using reagents like sodium hydride or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted phenethylamines

Scientific Research Applications

2-Methylthio-4-ethyl-5-methoxyphenethylamine has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylthio-4-ethyl-5-methoxyphenethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist at certain receptor sites, influencing various biochemical pathways. Its effects are mediated through the modulation of neurotransmitter systems, particularly those involving monoamines like serotonin and dopamine.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine

Uniqueness

2-Methylthio-4-ethyl-5-methoxyphenethylamine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties

Properties

CAS No.

779279-63-9

Molecular Formula

C13H21NOS

Molecular Weight

239.38 g/mol

IUPAC Name

1-(4-ethyl-5-methoxy-2-methylsulfanylphenyl)propan-2-amine

InChI

InChI=1S/C13H21NOS/c1-5-10-8-13(16-4)11(6-9(2)14)7-12(10)15-3/h7-9H,5-6,14H2,1-4H3

InChI Key

TZIBUOSWJBKVTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)CC(C)N)SC

Origin of Product

United States

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